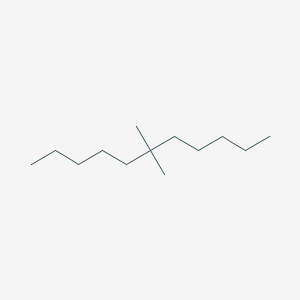
6,6-Dimethylundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethylundecane, also known as DMU, is a hydrocarbon compound with the molecular formula C13H28. It is a branched alkane with two methyl groups attached to the sixth carbon atom. DMU is a colorless liquid that is insoluble in water but soluble in organic solvents. It is commonly used as a reference standard in gas chromatography.
Mécanisme D'action
6,6-Dimethylundecane does not have any known biological activity or mechanism of action.
Biochemical and Physiological Effects:
6,6-Dimethylundecane does not have any known biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6,6-Dimethylundecane as a reference standard in gas chromatography is its high purity and well-defined structure, which allows for accurate and reproducible analysis of complex mixtures of hydrocarbons. However, 6,6-Dimethylundecane is not suitable for the analysis of polar compounds or compounds that are not volatile under the conditions of gas chromatography.
Orientations Futures
Further research could focus on the synthesis and characterization of other branched alkanes with different chain lengths and branching patterns. This could lead to the development of new reference standards for gas chromatography and a better understanding of the physical and chemical properties of branched alkanes. Additionally, the use of 6,6-Dimethylundecane or other branched alkanes as model compounds for the study of the behavior of hydrocarbons in the environment could be explored.
Méthodes De Synthèse
6,6-Dimethylundecane can be synthesized by the reaction of 1-bromoundecane with 2-methylpropene in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through an elimination mechanism, resulting in the formation of 6,6-Dimethylundecane as the main product.
Applications De Recherche Scientifique
6,6-Dimethylundecane is commonly used as a reference standard in gas chromatography for the analysis of complex mixtures of hydrocarbons. It is also used as a model compound for the study of the physical and chemical properties of branched alkanes.
Propriétés
Numéro CAS |
17312-76-4 |
|---|---|
Nom du produit |
6,6-Dimethylundecane |
Formule moléculaire |
C13H28 |
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
6,6-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-9-11-13(3,4)12-10-8-6-2/h5-12H2,1-4H3 |
Clé InChI |
ZFOODCBUKSMZBZ-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)(C)CCCCC |
SMILES canonique |
CCCCCC(C)(C)CCCCC |
Autres numéros CAS |
17312-76-4 |
Synonymes |
6,6-Dimethylundecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



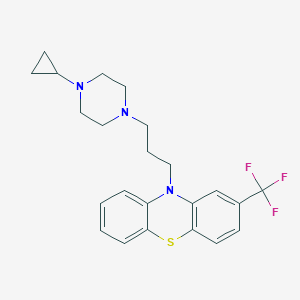
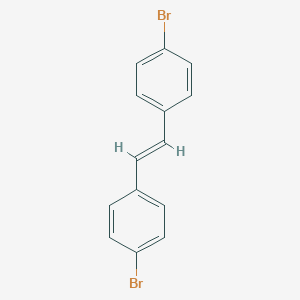
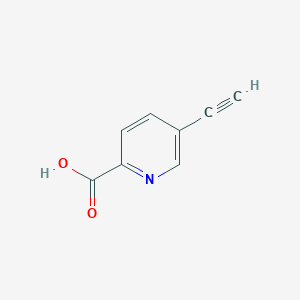
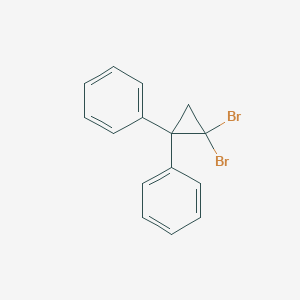
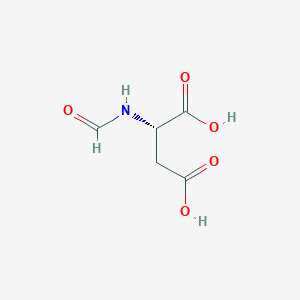
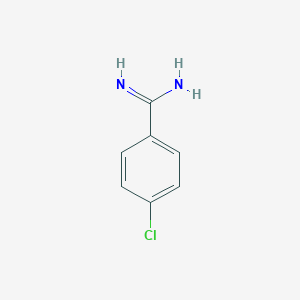
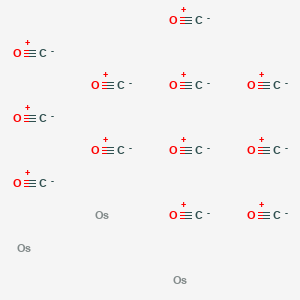
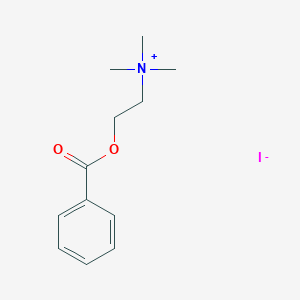
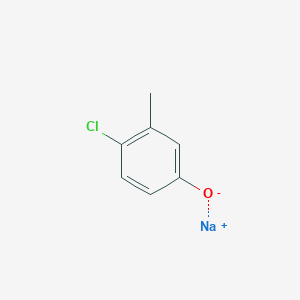
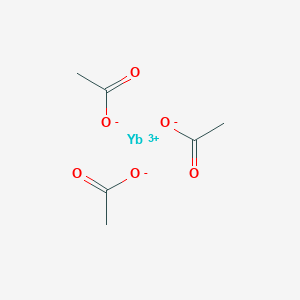
![(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)
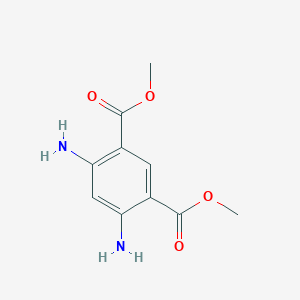
![Spiro[indole-3,4'-piperidine]](/img/structure/B97032.png)
![2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97033.png)